molecular formula C14H32OSi B14699358 1-Triethylsilyloxyoctane CAS No. 17957-36-7

1-Triethylsilyloxyoctane

Cat. No.: B14699358
CAS No.: 17957-36-7
M. Wt: 244.49 g/mol
InChI Key: IJXDEDZSOMNZCW-UHFFFAOYSA-N
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Description

1-Triethylsilyloxyoctane is an organosilicon compound with the molecular formula C₁₄H₃₂OSi. It is characterized by the presence of a silicon atom bonded to an oxygen atom, which is further connected to an octane chain. This compound is part of the broader class of silanes, which are known for their versatility in organic synthesis and industrial applications .

Preparation Methods

1-Triethylsilyloxyoctane can be synthesized through various methods. One common synthetic route involves the reaction of octanol with triethylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane . The general reaction scheme is as follows:

Octanol+TriethylchlorosilaneThis compound+Hydrochloric Acid\text{Octanol} + \text{Triethylchlorosilane} \rightarrow \text{this compound} + \text{Hydrochloric Acid} Octanol+Triethylchlorosilane→this compound+Hydrochloric Acid

Industrial production methods often involve similar reactions but are scaled up and optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

1-Triethylsilyloxyoctane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: It can act as a hydride donor in reduction reactions, often using reagents like lithium aluminum hydride.

    Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields silanols, while reduction with lithium aluminum hydride produces silanes .

Scientific Research Applications

1-Triethylsilyloxyoctane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Triethylsilyloxyoctane involves its ability to form stable silicon-oxygen bonds. This stability is due to the strong affinity of silicon for oxygen, which makes the compound resistant to hydrolysis and oxidation under mild conditions. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, it acts as a protecting group by temporarily masking reactive hydroxyl groups .

Comparison with Similar Compounds

1-Triethylsilyloxyoctane can be compared with other similar compounds such as:

    Trimethylsilyl compounds: These have three methyl groups attached to the silicon atom instead of ethyl groups. They are often used for similar purposes but may differ in reactivity and stability.

    Triisopropylsilyl compounds: These have three isopropyl groups attached to the silicon atom.

The uniqueness of this compound lies in its balance between steric protection and ease of removal, making it a versatile reagent in various chemical processes .

Properties

CAS No.

17957-36-7

Molecular Formula

C14H32OSi

Molecular Weight

244.49 g/mol

IUPAC Name

triethyl(octoxy)silane

InChI

InChI=1S/C14H32OSi/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4/h5-14H2,1-4H3

InChI Key

IJXDEDZSOMNZCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCO[Si](CC)(CC)CC

Origin of Product

United States

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